N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine

Description

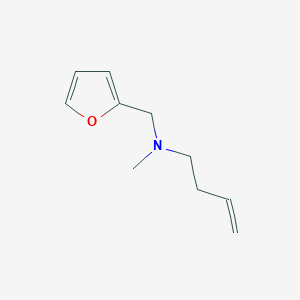

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-4-7-11(2)9-10-6-5-8-12-10/h3,5-6,8H,1,4,7,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZGKRVMQWGVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC=C)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The most widely reported method for synthesizing N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine involves reductive amination between furan-2-carboxaldehyde and N-methylbut-3-en-1-amine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Conditions :

- Catalyst : Sodium cyanoborohydride (NaBH3CN) or pyridine borane (C5H5N·BH3) in methanol or ethanol.

- Temperature : Room temperature to 60°C.

- Yield : 65–78% after purification via column chromatography.

A typical procedure involves dissolving furan-2-carboxaldehyde (1.0 equiv) and N-methylbut-3-en-1-amine (1.2 equiv) in anhydrous methanol, followed by the addition of NaBH3CN (1.5 equiv). The mixture is stirred under nitrogen for 12–24 hours, after which the solvent is evaporated, and the residue is purified via silica gel chromatography.

Mechanistic Insights :

The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming an imine intermediate. Subsequent reduction by the borane complex yields the secondary amine (Fig. 1).

$$

\text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=NR'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}_2\text{NHR'}

$$

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 78 |

| Catalyst | NaBH3CN | 75 |

| Temperature | 25°C | 65 |

| Reaction Time | 24 h | 78 |

Catalytic Coupling Methods

Transition metal-catalyzed coupling reactions offer an alternative route, particularly for scalable synthesis. Molybdenum- and copper-based catalysts have shown efficacy in facilitating C–N bond formation.

Procedure :

A mixture of furfurylamine (1.0 equiv), 3-buten-1-ol (1.1 equiv), and methyl iodide (1.5 equiv) is reacted in the presence of MoO2(acac)2 (10 mol%) and Cu(CF3SO3)2 (10 mol%) in anhydrous toluene at 110°C for 12 hours. Triphenylphosphine (2.5 equiv) is added as a reductant to stabilize the catalytic cycle.

Yield : Up to 85% after distillation.

Key Advantages :

- Tolerance for moisture and oxygen due to robust catalytic systems.

- Compatibility with continuous flow reactors for industrial applications.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and advanced purification methods are employed to enhance efficiency.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 75% | 82% |

| Purity | 95% | 99% |

| Throughput | Low | High |

Purification Methods :

- Crystallization : The crude product is dissolved in hot hexane and cooled to −20°C to induce crystallization.

- Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve >98% purity.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include catalyst loading, solvent polarity, and temperature.

Catalyst Screening :

- MoO2(acac)2/Cu(CF3SO3)2 : Optimal for C–N coupling (yield: 85%).

- Pd/C : Ineffective due to furan ring poisoning.

Solvent Effects :

- Polar Aprotic Solvents : DMF and NMP improve catalyst solubility but reduce selectivity.

- Toluene : Balances reactivity and selectivity, favored in industrial settings.

Mechanistic Insights

The catalytic cycle for Mo/Cu-mediated synthesis involves nitrene formation, C–H insertion, and reductive elimination (Fig. 2). Copper stabilizes the nitrene intermediate, while molybdenum facilitates bond rearrangement.

$$

\text{R-NH}_2 \xrightarrow{\text{Mo}} \text{R-N} \xrightarrow{\text{Cu}} \text{R-N-C}

$$

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Reductive Amination | 78 | Moderate | Low |

| Catalytic Coupling | 85 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into various reduced forms, potentially altering its chemical and physical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamines.

Scientific Research Applications

Organic Synthesis

N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine serves as a valuable building block in organic chemistry. Its ability to participate in multiple chemical reactions enables the formation of more complex molecules. This compound is particularly useful in synthesizing derivatives that can serve as precursors to pharmaceuticals and specialty chemicals.

Biological Research

In biological contexts, this compound can act as a ligand for studying enzyme interactions and receptor binding. Research indicates that it may influence biochemical pathways through its interaction with specific molecular targets. For instance, its potential role in inhibiting key enzymes involved in metabolic processes has been explored .

Medicinal Chemistry

The compound's medicinal properties are currently under investigation. It has been noted for its potential anticancer activity, with studies showing that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Additionally, it may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are critical in cholesterol biosynthesis .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various furan derivatives on squalene synthase. The results indicated that compounds similar to N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amines exhibited IC50 values ranging from 45 nM to 90 nM across different species, suggesting significant inhibitory potential due to structural similarities .

Study 2: Antineoplastic Activity

In vitro assays demonstrated that furan derivatives could effectively inhibit the growth of cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest. Further investigations are needed to clarify the specific contributions of N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amines in these processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amines | Structure | Enzyme inhibitor | TBD |

| N-(furan derivatives) | Varies | Anticancer | 90 |

| N-(furan derivative analogs) | Varies | Squalene synthase inhibition | 45 - 170 |

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical responses. The compound’s structure allows it to participate in binding interactions and catalytic processes, influencing cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a furan heterocycle , N-methyl group , and allylic amine moiety. Below is a comparison with key analogs:

Key Observations :

- The allylic double bond in but-3-en-1-amine enhances reactivity in cyclization or addition reactions compared to saturated analogs like N-(furan-2-ylmethyl)butan-1-amine .

Antimicrobial Activity

While direct data for the target compound is unavailable, structurally related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives exhibit potent antimicrobial activity. For example, compound 8a (1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) inhibits Staphylococcus epidermidis at 4 µg/mL . The furan ring and amine functionality are critical for binding to microbial targets, suggesting the target compound may share similar bioactivity.

Physicochemical Properties

- Solubility : The furan ring may reduce water solubility compared to purely aliphatic amines (e.g., N-methyl-3-buten-1-amine) but enhance lipid membrane permeability .

- Stability : Allylic amines are prone to oxidation, but the methyl group could sterically stabilize the compound compared to N-benzylbut-3-en-1-amine .

Crystallographic and Structural Studies

reports X-ray diffraction studies of furan-containing thiourea and tetrazole derivatives, confirming the planar geometry of the furan ring and its role in molecular packing. The target compound’s structure could be similarly resolved using SHELX programs, which are widely used for small-molecule crystallography .

Biological Activity

N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine is an organic compound characterized by a furan ring linked to a butenylamine structure. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES : CN(CCC=C)CC1=CC=CO1

- InChI : InChI=1S/C10H15NO/c1-3-4-7-11(2)9-10-6-5-8-12-10/h3,5-6,8H,1,4,7,9H2,2H3

The biological activity of this compound is primarily attributed to its ability to act as a ligand in enzyme interactions and receptor binding. The compound’s structure facilitates binding to specific enzymes and receptors, leading to various biochemical responses that can influence cellular functions and metabolic pathways .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan-containing compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis. Research indicates that certain analogs possess IC values in the nanomolar range for these enzymes, suggesting strong inhibitory potential .

Study 1: Enzyme Inhibition

A study exploring the inhibitory effects of various furan derivatives on squalene synthase reported IC values ranging from 45 nM to 90 nM across different species including human hepatoma cells. This suggests that this compound may share similar inhibitory characteristics due to its structural properties .

Study 2: Antineoplastic Activity

In vitro assays demonstrated that furan derivatives could effectively inhibit the growth of cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression. Further investigations are needed to establish the specific role of N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amines in these processes .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC (nM) |

|---|---|---|---|

| N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amines | Structure | Enzyme inhibitor | TBD |

| N-(furan-2-ylnonyl)-N-methylbutanamide | Similar furan structure | Anticancer | 90 |

| N-(furan derivatives) | Varies | Squalene synthase inhibition | 45 - 170 |

Q & A

Q. Optimization strategies :

- Vary catalyst loading (e.g., 1.1–5 wt% Pd/NiO) to balance cost and efficiency.

- Adjust solvent polarity (e.g., dichloromethane vs. toluene) to improve intermediate solubility.

- Monitor reaction progress via TLC or GC-MS to minimize side products.

How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

Q. Basic

- ¹H NMR : Identify key signals:

- 13C NMR : Confirm carbonyl absence (ruling out oxidation byproducts) and alkenyl carbons (δ 115–125 ppm).

- IR : Detect C=C stretch (~1640 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).

Q. Purity assessment :

- Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<1%).

What experimental strategies are recommended to investigate the neurochemical profile of this compound, particularly its interaction with monoamine oxidase (MAO) enzymes?

Q. Advanced

- In vivo microdialysis : Monitor extracellular dopamine, serotonin, and metabolites in rodent striatum and cortex after compound administration. Compare with clorgyline (MAO-A inhibitor) and l-deprenyl (MAO-B inhibitor) .

- Ex vivo tissue analysis : Measure amine metabolites (e.g., 5-HIAA, DOPAC) via LC-MS/MS to assess MAO inhibition potency.

- Enzyme kinetics : Perform in vitro assays with recombinant MAO-A/B to determine IC₅₀ values and inhibition mode (competitive vs. non-competitive).

Q. Key consideration :

- Address region-specific effects (e.g., cortical noradrenaline elevation vs. striatal dopamine stability) to differentiate MAO-A/B selectivity .

How can X-ray crystallography and SHELX refinement protocols be applied to resolve structural ambiguities in this compound derivatives?

Q. Advanced

- Crystallization : Use vapor diffusion with ethanol/water mixtures to grow single crystals.

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- SHELX refinement :

Case study : Refinement of a related pyrrolidine derivative revealed torsional strain in the alkenyl group, guiding synthetic modifications .

What methodologies are effective for analyzing discrepancies in biological activity data between this compound and its structural analogs?

Q. Advanced

- Comparative SAR studies : Synthesize analogs (e.g., replacing furan with thiophene or varying alkenyl chain length) and test MAO inhibition .

- Molecular docking : Use AutoDock Vina to predict binding poses in MAO-A/B active sites, correlating with experimental IC₅₀ values.

- Metabolite profiling : Compare in vivo pharmacokinetics (e.g., brain penetration) via LC-MS to explain differential neurochemical effects .

Example contradiction : The analog N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine increases cortical noradrenaline, unlike classic MAO inhibitors, suggesting off-target effects .

What chromatographic techniques are suitable for purifying this compound, and how do solvent systems influence separation efficiency?

Q. Basic

- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate non-polar byproducts.

- HPLC : Optimize with a C8 column and methanol/water (70:30) for high-purity isolation (>98%).

Q. Solvent effects :

- Polar solvents (e.g., methanol) improve resolution of polar impurities but may co-elute the target compound with hydroxylated byproducts.

- Add 0.1% triethylamine to suppress silanol interactions and reduce tailing.

How can computational modeling predict the reactivity of the alkenyl and furan groups in this compound during derivatization reactions?

Q. Advanced

- DFT calculations : Calculate Fukui indices to identify nucleophilic (furan C3) and electrophilic (alkenyl β-carbon) sites .

- Transition state analysis : Simulate Diels-Alder reactions between the alkenyl group and dienophiles (e.g., maleic anhydride) to predict regioselectivity.

- MD simulations : Model solvent effects (e.g., THF vs. DMF) on reaction energy barriers for SN2 substitutions at the methylamine group.

Validation : Compare predicted reaction outcomes with experimental yields from Pd-catalyzed cross-coupling trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.